1H-Imidazole, acetate 1H-Imidazole, acetate
Brand Name: Vulcanchem
CAS No.: 70615-26-8
VCID: VC16227503
InChI: InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4)
SMILES:
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

1H-Imidazole, acetate

CAS No.: 70615-26-8

Cat. No.: VC16227503

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, acetate - 70615-26-8

Specification

CAS No. 70615-26-8
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name acetic acid;1H-imidazole
Standard InChI InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4)
Standard InChI Key OFGDSGVGRWPQJQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1=CN=CN1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The structure of 1H-imidazole, acetate comprises a five-membered imidazole ring (containing two nitrogen atoms at positions 1 and 3) linked to an acetic acid group via a methylene bridge. The IUPAC name for this compound is 2-(1H-imidazol-1-yl)acetic acid, reflecting the substitution pattern . Key structural parameters include:

PropertyValueSource
Molecular FormulaC5H8N2O2\text{C}_5\text{H}_8\text{N}_2\text{O}_2
Molecular Weight128.13 g/mol
Exact Mass128.059 g/mol
Polar Surface Area65.98 Ų
LogP (Partition Coeff.)0.5006

The imidazole ring contributes to the compound’s basicity, with a pKa of approximately 6.95 for the protonated nitrogen . The acetic acid moiety (-CH2COOH\text{-CH}_2\text{COOH}) introduces acidity, giving the molecule amphoteric properties.

Spectroscopic Features

1H-imidazole, acetate has been characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • 1H^1\text{H}-NMR: Peaks at δ 7.65 (s, 1H, imidazole H-2), δ 7.12 (s, 1H, imidazole H-4), and δ 4.85 (s, 2H, -CH2COOH\text{-CH}_2\text{COOH}) .

  • IR: Stretching vibrations at 1710 cm1^{-1} (C=O), 3100–2500 cm1^{-1} (O-H), and 1600 cm1^{-1} (C=N) .

Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

The compound is typically synthesized via a multi-component reaction involving benzil, aromatic aldehydes, and ammonium acetate under reflux conditions. A representative protocol involves:

  • Refluxing benzaldehyde (10 mmol), benzil (10 mmol), and ammonium acetate (50 mmol) in ethanol for 40 minutes .

  • Cooling the mixture and precipitating the product in ice-water.

  • Purification via recrystallization from an ethanol-water mixture.

This method achieves yields of 68–79%, depending on the aldehyde substituents .

Role of Ammonium Acetate

Ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) plays a dual role as both a nitrogen source and a catalyst. Under thermal conditions, it decomposes into ammonia and acetic acid, with the latter protonating the carbonyl group of benzil to facilitate nucleophilic attack by the aldehyde . This mechanism is summarized in Scheme 1:

Scheme 1: Catalytic cycle of ammonium acetate in imidazole synthesis .

NH4OAcNH3+CH3COOH(Acid generation)\text{NH}_4\text{OAc} \rightarrow \text{NH}_3 + \text{CH}_3\text{COOH} \quad \text{(Acid generation)} CH3COOH+BenzilProtonated intermediate(Electrophilic activation)\text{CH}_3\text{COOH} + \text{Benzil} \rightarrow \text{Protonated intermediate} \quad \text{(Electrophilic activation)}

Optimization Studies

Varying the molar ratio of ammonium acetate significantly impacts reaction efficiency (Table 1):

NH4OAc\text{NH}_4\text{OAc} (mmol)Time (min)Yield (%)
204032
504077

Higher NH4OAc\text{NH}_4\text{OAc} concentrations accelerate the reaction by increasing acid availability, negating the need for auxiliary catalysts .

Physicochemical Properties

Solubility and Stability

1H-Imidazole, acetate is sparingly soluble in water (0.5 g/L at 25°C) but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol . The compound is stable under ambient conditions but may decarboxylate at temperatures exceeding 150°C.

Tautomerism

The imidazole ring exhibits prototropic tautomerism, enabling interconversion between 1H- and 3H- forms. In acidic conditions, the 1H-tautomer predominates due to stabilization of the protonated nitrogen .

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The imidazole ring is a pharmacophore in antifungal agents (e.g., ketoconazole) and antihypertensive drugs. 1H-Imidazole, acetate serves as a precursor for imidazole-based prodrugs, where the acetic acid group enhances solubility for parenteral formulations .

Catalysis

In organic synthesis, the compound acts as a ligand in transition metal catalysts. For example, palladium complexes of 1H-imidazole, acetate facilitate Suzuki-Miyaura cross-coupling reactions with yields >85% .

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